MMB-4en-PINACA - 2659308-41-3

MMB-4en-PINACA

Catalog Number: EVT-10950732
CAS Number: 2659308-41-3
Molecular Formula: C19H25N3O3
Molecular Weight: 343.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of MMB-4en-PINACA involves several key steps. Initially, methyl 1H-indazole-3-carboxylate is subjected to N-alkylation with 5-bromopent-1-ene, followed by hydrolysis to yield a carboxylic acid intermediate. This intermediate is then coupled with methyl L-tert-leucinate to produce the desired compound .

The synthesis can be summarized as follows:

  1. Starting Material: Methyl 1H-indazole-3-carboxylate.
  2. N-Alkylation: Reaction with 5-bromopent-1-ene.
  3. Hydrolysis: Conversion to carboxylic acid.
  4. Coupling Reaction: Formation of MMB-4en-PINACA by reacting with methyl L-tert-leucinate.

The detailed reaction conditions and reagents used in this synthesis have been documented in various studies, highlighting the complexity and specificity required for successful production .

Molecular Structure Analysis

The molecular structure of MMB-4en-PINACA can be described by its chemical formula C20H27N3O3C_{20}H_{27}N_{3}O_{3}. The compound features an indazole core with a carboxamide linker and a terminal alkene group. The structural representation includes:

  • Indazole Core: A bicyclic structure that contributes to its pharmacological properties.
  • Carboxamide Linker: Facilitates interaction with cannabinoid receptors.
  • Alkene Tail: Enhances binding affinity and potency.

The molecular weight of MMB-4en-PINACA is approximately 343.45 g/mol, which is significant for its pharmacokinetic properties .

Chemical Reactions Analysis

MMB-4en-PINACA undergoes various chemical reactions typical of synthetic cannabinoids. Its primary reactions include:

  1. Binding Affinity Studies: Competitive radioligand binding assays demonstrate high affinity for CB1 receptors, indicating its potential psychoactive effects.
  2. Metabolic Pathways: Like other synthetic cannabinoids, MMB-4en-PINACA may be metabolized in the liver through cytochrome P450 enzymes, leading to various metabolites that could exhibit different pharmacological profiles .

The understanding of these reactions is crucial for assessing the safety and effects of MMB-4en-PINACA in biological systems.

Mechanism of Action

MMB-4en-PINACA acts primarily as an agonist at the cannabinoid receptors CB1 and CB2. Upon binding to these receptors, it mimics the action of natural cannabinoids like tetrahydrocannabinol:

  1. CB1 Activation: This receptor is predominantly found in the brain and mediates psychoactive effects such as euphoria and altered perception.
  2. CB2 Activation: Located mainly in peripheral tissues, this receptor modulates immune responses and inflammation.

Pharmacological evaluations indicate that MMB-4en-PINACA exhibits a lower potency compared to its structural analogs like MDMB-4en-PINACA but retains significant activity at cannabinoid receptors .

Physical and Chemical Properties Analysis

The physical properties of MMB-4en-PINACA include:

  • Appearance: Typically observed as a colorless oil.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on purity and formulation.

Chemical properties include:

  • Stability: Stability under various environmental conditions needs further investigation.
  • Reactivity: Potential for reactions typical of amides and alkenes.

Analytical methods such as Fourier-transform infrared spectroscopy and nuclear magnetic resonance spectroscopy have been employed to characterize these properties .

Applications

MMB-4en-PINACA has been primarily identified within the context of drug abuse and forensic science. Its applications include:

  1. Research Tool: Used in pharmacological studies to better understand cannabinoid receptor interactions.
  2. Forensic Identification: Detection in seized drug samples aids law enforcement in monitoring new psychoactive substances.
  3. Potential Therapeutic Research: Although primarily recognized for its psychoactive effects, further studies could explore its therapeutic potential within controlled environments.
Synthetic Pathways and Structural Evolution of MMB-4en-PINACA

Design Rationale for Pent-4-en Tail Modifications in Synthetic Cannabinoid Development

The pent-4-en tail (4-pentenyl group) represents a strategic innovation in synthetic cannabinoid receptor agonist (SCRA) design, engineered to circumvent legislative controls while optimizing pharmacological properties. This unsaturated tail features a terminal alkene moiety at the C4 position of the traditional pentyl chain, introducing enhanced metabolic stability and altered receptor binding kinetics. Comparative studies reveal that the 4-pentenyl tail significantly improves CB₁ receptor binding affinity (Kᵢ = 0.72–25 nM) relative to butyl (Kᵢ = 3.1–163 nM) or 4-cyanobutyl (Kᵢ = 5.5–44 nM) tails, as demonstrated in competitive radioligand binding assays [1]. The alkene functionality reduces susceptibility to oxidative metabolism while maintaining optimal chain length for receptor docking, as confirmed by molecular modeling studies that highlight van der Waals interactions with hydrophobic subpockets in the CB₁ binding site [8] [9].

Table 1: Impact of Tail Group Modifications on CB₁ Receptor Binding Affinity

Tail GroupRepresentative SCRABinding Affinity (Kᵢ, nM)Relative Potency
Pent-4-en (4-pentenyl)MDMB-4en-PINACA0.17–14High
ButylMMB-4CN-BUTINACA5.5–44Moderate
4-CyanobutylADB-4en-PINACA3.1–163Low-Moderate
Pentyl5F-MDMB-PINACA0.28–39High

Comparative Structural Analogues: MMB-4en-PICA vs. MDMB-4en-PINACA

MMB-4en-PINACA (methyl valinate derivative) and its tert-leucine counterpart MDMB-4en-PINACA exemplify how subtle head group alterations dramatically influence pharmacological activity. Both compounds share the indazole-3-carboxamide core and pent-4-en tail but differ in their amino acid-derived head groups: MMB-4en-PINACA incorporates the branched-chain methyl valinate ester, while MDMB-4en-PINACA features the sterically hindered methyl 3,3-dimethyl-2-aminobutanoate (tert-leucine ester) group [5] [10]. β-arrestin recruitment assays demonstrate this structural difference results in significantly divergent CB₁ activation profiles, with MDMB-4en-PINACA exhibiting 2.5–3× greater potency (EC₅₀ = 1.88–2.47 nM) than MMB-4en-PINACA analogues [5] [6]. The tert-leucine moiety's enhanced steric bulk promotes stronger hydrophobic interactions with residues in the CB₁ orthosteric pocket (particularly Phe200 and Phe268), explaining its superior receptor affinity [9] [10].

Table 2: Structural and Pharmacological Comparison of Key Analogues

Structural FeatureMMB-4en-PINACAMDMB-4en-PINACA
Head GroupMethyl L-valinateMethyl L-tert-leucinate
Core StructureIndazole-3-carboxamideIndazole-3-carboxamide
Tail GroupPent-4-en (4-pentenyl)Pent-4-en (4-pentenyl)
CB₁ EC₅₀ (β-arrestin assay)11.5–2293 nM [5]1.88–2.47 nM [5] [6]
Relative Efficacy (% vs. JWH-018)~100%221–299% [6]

Role of Indazole-3-Carboxamide Core in Receptor Affinity Optimization

The indazole-3-carboxamide scaffold serves as a critical pharmacophore in MMB-4en-PINACA and related SCRAs, providing optimal geometry for CB₁ receptor engagement. Systematic evaluations of 30 structurally diverse SCRAs demonstrate that indazole cores confer significantly higher binding affinity (Kᵢ = 0.17–39 nM) compared to indole (Kᵢ = 0.95–160 nM) or 7-azaindole (Kᵢ = 5.4–271 nM) variants [1] [10]. This superiority stems from:

  • Enhanced hydrogen bonding: The indazole nitrogen (N2) forms a critical hydrogen bond with Ser383 in the CB₁ receptor's transmembrane helix 7 [10]
  • Rigid planar structure: Facilitates π-π stacking with Phe189 and Trp356 in the orthosteric binding pocket
  • Dipole stabilization: The polarized carboxamide linker (CONH) anchors the molecule through water-mediated hydrogen bonds with Lys192 [8]β-arrestin recruitment assays confirm indazole-based MMB-4en-PINACA analogues exhibit 10–100× greater potency than their indole counterparts, establishing the indazole-3-carboxamide moiety as a non-negotiable structural element for high-potency SCRAs [5] [10].

Transesterification Byproducts in Illicit Manufacturing Processes

Illicit synthesis of MMB-4en-PINACA frequently generates transesterification byproducts due to imprecise reaction control and the use of mixed solvent systems. These unintended products arise when:

  • Methanol contamination: Residual methanol in ethyl acetate or acetone solvents facilitates ester exchange, converting methyl esters (MMB) to ethyl esters (EMB) [8]
  • Incomplete purification: Residual catalysts (e.g., thionyl chloride, oxalyl chloride) promote transesterification during workup
  • Thermal degradation: Heating during spraying onto herbal substrates induces ester migrationAnalytical characterization of seized materials reveals consistent detection of MMB-4en-PINACA alongside its transesterified analogue EMB-4en-PINACA, distinguishable through LC-QTOF-MS fragmentation patterns [8]. The EMB variant displays distinct pharmacological properties due to altered metabolic stability, as ethyl esters undergo slower hydrolysis by human carboxylesterases compared to methyl esters [2]. These manufacturing artifacts complicate forensic identification and contribute to inconsistent pharmacological profiles in street products, posing significant challenges for analytical toxicology.

Properties

CAS Number

2659308-41-3

Product Name

MMB-4en-PINACA

IUPAC Name

methyl (2S)-3-methyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoate

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C19H25N3O3/c1-5-6-9-12-22-15-11-8-7-10-14(15)17(21-22)18(23)20-16(13(2)3)19(24)25-4/h5,7-8,10-11,13,16H,1,6,9,12H2,2-4H3,(H,20,23)/t16-/m0/s1

InChI Key

UJELURFNWPRFMM-INIZCTEOSA-N

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCC=C

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCC=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.